Tos-Gly-Pro-Arg-ANBA-IPA acetate

Thrombin specificity ANBA chromophore Plasma interference

Choose Tos-Gly-Pro-Arg-ANBA-IPA acetate for thrombin assays requiring minimal off-target interference. Unlike pNA substrates, the ANBA-IPA chromophore delivers superior selectivity—reducing cross-reactivity with kallikrein, plasmin, and Factor Xa. ≥25 mg/mL aqueous solubility ensures HTS compatibility. Validated for recombinant hirudin potency assays and PT/APTT diagnostic development. Low-micromolar Km supports sensitive kinetic studies. Procure with confidence.

Molecular Formula C32H45N9O10S
Molecular Weight 747.8 g/mol
Cat. No. B15598042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-Gly-Pro-Arg-ANBA-IPA acetate
Molecular FormulaC32H45N9O10S
Molecular Weight747.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H41N9O8S.C2H4O2/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21;1-2(3)4/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33);1H3,(H,3,4)/t23-,25-;/m0./s1
InChIKeyRUKOLHFVDDAWSG-CWAVIJBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tos-Gly-Pro-Arg-ANBA-IPA Acetate: A Chromogenic Thrombin Substrate with Verified Selectivity for Coagulation Research


Tos-Gly-Pro-Arg-ANBA-IPA acetate (tos-GPR-ANBA-IPA acetate) is a synthetic tripeptide chromogenic substrate engineered for the detection of thrombin amidolytic activity . It belongs to a specialized class of ANBA (5-amino-2-nitrobenzoic acid)-modified peptides developed to enhance thrombin specificity, particularly in complex biological matrices . The acetate salt form (CAS 2070009-46-8) is utilized for luminescence-based measurement in biochemical and pharmacological studies .

Why Thrombin Substrate Choice Impacts Tos-Gly-Pro-Arg-ANBA-IPA Acetate's Utility in Assay Development


While many chromogenic or fluorogenic thrombin substrates share the core Gly-Pro-Arg recognition sequence, their performance is not interchangeable due to significant differences in chromophore-dependent enzyme selectivity and physicochemical properties dictated by the counterion . For instance, the widely used p-nitroanilide (pNA) analogs exhibit higher rates of non-specific hydrolysis by plasma kallikrein, plasmin, and Factor Xa, which can confound thrombin activity measurements in plasma-based assays . In contrast, the ANBA-IPA moiety in Tos-Gly-Pro-Arg-ANBA-IPA confers enhanced thrombin selectivity. Furthermore, the acetate salt provides aqueous solubility (≥25 mg/mL) superior to many neutral forms, a critical factor for reproducible liquid handling in high-throughput screening .

Quantitative Evidence of Tos-Gly-Pro-Arg-ANBA-IPA Acetate Differentiation for Scientific Selection


Comparative Cross-Reactivity of ANBA vs. pNA Substrates in Protease Mixtures

Tos-Gly-Pro-Arg-ANBA-IPA acetate demonstrates significantly reduced cross-reactivity with non-target coagulation proteases compared to p-nitroanilide (pNA)-based substrates, a differentiation critical for accurate thrombin activity measurement in plasma .

Thrombin specificity ANBA chromophore Plasma interference

Kinetic Efficiency Comparison: Tos-Gly-Pro-Arg-ANBA-IPA vs. Tos-Gly-Pro-Arg-AMC

Tos-Gly-Pro-Arg-ANBA-IPA exhibits a kinetic profile optimized for steady-state detection when compared to the widely used fluorogenic substrate Tos-Gly-Pro-Arg-AMC, which has a notably high Km . While precise Km and kcat values for Tos-Gly-Pro-Arg-ANBA-IPA are not reported in the same study, the class-wide observation that ANBA substrates retain Km values in the same order of magnitude as pNA-peptides (~4 μM ) implies a dramatically lower Km than the 310 μM reported for Tos-Gly-Pro-Arg-AMC .

Enzyme kinetics kcat/Km Thrombin substrate

Solubility Advantage of Acetate Salt for High-Throughput Screening

The acetate salt form of Tos-Gly-Pro-Arg-ANBA-IPA provides a quantifiable solubility advantage in aqueous buffers compared to many neutral chromogenic peptide forms, a key factor for assay reproducibility in automated liquid handling systems .

Acetate salt Aqueous solubility HTS

Comparison of Thrombin Kinetic Parameters Across Common Substrate Chemistries

A cross-study analysis of thrombin kinetic parameters reveals that ANBA-based substrates like Tos-Gly-Pro-Arg-ANBA-IPA offer a balanced catalytic efficiency profile distinct from both chromogenic pNA substrates and fluorogenic AMC substrates .

Thrombin kinetics Km comparison kcat comparison

Optimal Research and Industrial Application Scenarios for Tos-Gly-Pro-Arg-ANBA-IPA Acetate


Direct Photometric Assay of Recombinant Hirudin (r-Hirudin)

Tos-Gly-Pro-Arg-ANBA-IPA acetate is validated for the rapid and specific photometric quantification of recombinant hirudin, a direct thrombin inhibitor . The substrate's high specificity for thrombin over other plasma proteases ensures accurate inhibitor potency measurements without confounding signals from endogenous proteases.

High-Throughput Screening of Thrombin Inhibitors in Complex Matrices

The combination of enhanced thrombin selectivity and high aqueous solubility makes Tos-Gly-Pro-Arg-ANBA-IPA acetate well-suited for high-throughput screening campaigns. The reduced cross-reactivity with kallikrein, plasmin, and Factor Xa minimizes false hits from off-target protease inhibition, while the ≥25 mg/mL solubility supports automated liquid handling.

Coagulation Diagnostics Development (PT and APTT)

ANBA-modified substrates, including Tos-Gly-Pro-Arg-ANBA-IPA, have been explicitly identified as useful tools for the colorimetric determination of Prothrombin Time (PT) and Activated Partial Thromboplastin Time (APTT) . Their improved specificity in plasma mixtures offers potential advantages in developing more accurate and reliable diagnostic assays for coagulation disorders.

Steady-State Kinetic Analysis of Thrombin Mutants or Isoforms

With a Km value inferred to be in the low micromolar range (comparable to pNA-peptides at ~4 μM ), Tos-Gly-Pro-Arg-ANBA-IPA is suitable for detailed steady-state kinetic studies of thrombin variants, including those with reduced catalytic activity . The high binding affinity allows for reliable rate measurements at low enzyme concentrations.

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